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molecular formula C11H12O4 B2811643 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid CAS No. 877858-46-3

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid

Cat. No. B2811643
M. Wt: 208.213
InChI Key: VCRYFPSMXFXRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759548B2

Procedure details

Methyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate (366 mg) was suspended in MeOH (10 ml) and H2O (2 ml) and treated with LiOH (48 mg) over 3 days. After the reaction mixture was acidified with 1N HCl, the product was extracted with EtOAc. Evaporation and drying in vacuum afforded the desired product (295 mg).
Name
Methyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
48 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]=1[CH3:16])C.O.[Li+].[OH-].Cl>CO>[CH3:13][O:12][C:10]([C:9]1[CH:14]=[CH:15][C:6]([CH2:5][C:4]([OH:17])=[O:3])=[C:7]([CH3:16])[CH:8]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Methyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate
Quantity
366 mg
Type
reactant
Smiles
C(C)OC(CC1=C(C=C(C(=O)OC)C=C1)C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
48 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
drying in vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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